3-fluoro-8,9-dihydro-7H-benzo[7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6,7-dihydro-5H-benzo7annulene typically involves the fluorination of 6,7-dihydro-5H-benzo7annulene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of 2-Fluoro-6,7-dihydro-5H-benzo7annulene may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6,7-dihydro-5H-benzo7annulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6,7-dihydro-5H-benzo7annulene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive breast cancer.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand the interaction of fluorinated compounds with biological systems, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 2-Fluoro-6,7-dihydro-5H-benzo7annulene, particularly as a selective estrogen receptor degrader, involves binding to the estrogen receptor and promoting its degradation. This process inhibits the receptor’s ability to activate gene transcription, thereby reducing the proliferation of estrogen receptor-positive cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : The non-fluorinated parent compound.
- 2-Chloro-6,7-dihydro-5H-benzo7annulene : A chlorinated derivative with similar structural properties.
- 2-Bromo-6,7-dihydro-5H-benzo7annulene : A brominated derivative used in similar applications.
Uniqueness
2-Fluoro-6,7-dihydro-5H-benzo7annulene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its non-fluorinated and other halogenated analogs. This uniqueness makes it particularly valuable in medicinal chemistry for developing drugs with specific target interactions and improved pharmacokinetic properties .
Properties
CAS No. |
157585-00-7 |
---|---|
Molecular Formula |
C11H11F |
Molecular Weight |
162.207 |
IUPAC Name |
3-fluoro-8,9-dihydro-7H-benzo[7]annulene |
InChI |
InChI=1S/C11H11F/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h3,5-8H,1-2,4H2 |
InChI Key |
MVONVRRTTWNPAY-UHFFFAOYSA-N |
SMILES |
C1CC=CC2=C(C1)C=CC(=C2)F |
Synonyms |
5H-Benzocycloheptene,2-fluoro-6,7-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.